molecular formula C7H5BrN2O3 B3228146 Benzamide, 3-bromo-2-nitro- CAS No. 1261758-81-9

Benzamide, 3-bromo-2-nitro-

Cat. No.: B3228146
CAS No.: 1261758-81-9
M. Wt: 245.03 g/mol
InChI Key: FGNHQKIMWWWTCW-UHFFFAOYSA-N
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Description

Benzamide, 3-bromo-2-nitro- is an aromatic organic compound that belongs to the class of substituted benzamides It is characterized by the presence of a bromine atom at the third position and a nitro group at the second position on the benzene ring, with an amide functional group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-bromo-2-nitro- typically involves the nitration of 3-bromo-benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: Industrial production of Benzamide, 3-bromo-2-nitro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 3-bromo-2-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed:

    Reduction: 3-bromo-2-amino-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-bromo-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

Benzamide, 3-bromo-2-nitro- has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used as an intermediate in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, 3-bromo-2-nitro- depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

  • Benzamide, 3-bromo-4-nitro-
  • Benzamide, 2-bromo-3-nitro-
  • Benzamide, 3-chloro-2-nitro-

Comparison:

  • Benzamide, 3-bromo-2-nitro- is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and interaction with other molecules. The presence of the bromine atom at the third position and the nitro group at the second position provides distinct electronic and steric effects compared to other similar compounds.
  • Benzamide, 3-bromo-4-nitro- has the nitro group at the fourth position, which alters its chemical properties and reactivity.
  • Benzamide, 2-bromo-3-nitro- has the bromine atom at the second position, leading to different steric and electronic interactions.
  • Benzamide, 3-chloro-2-nitro- has a chlorine atom instead of bromine, which affects its reactivity and potential applications due to the different halogen properties.

Properties

IUPAC Name

3-bromo-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHQKIMWWWTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310317
Record name Benzamide, 3-bromo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261758-81-9
Record name Benzamide, 3-bromo-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261758-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-bromo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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